4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives. One common method includes the reaction of 3-chlorobenzonitrile with 3-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-6-(3-bromophenyl)pyrimidin-2-amine
- 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 4-(3-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Uniqueness
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring substituted with a 3-chlorophenyl group at the 4-position and a 3-fluorophenyl group at the 6-position, contributes to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
The primary mechanism of action for this compound involves inhibiting tubulin polymerization, which is crucial for cancer cell division. By disrupting microtubule dynamics, this compound can hinder the proliferation of cancer cells. Additionally, its structural features suggest potential interactions with various molecular targets, including enzymes and receptors, leading to modulation of several biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including HeLa and K562 cells. The compound demonstrated an IC50 value of approximately 53.02 µM against gastric adenocarcinoma cells (AGS), indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar pyrimidine derivatives have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Aspergillus niger. The presence of halogen substituents in the phenyl rings enhances these antimicrobial effects .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been explored for anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives, including this compound. Key findings include:
Study | Findings |
---|---|
Study A | Investigated the cytotoxic effects on AGS cells; IC50 = 53.02 µM |
Study B | Demonstrated inhibition of tubulin polymerization in cancer cell lines |
Study C | Reported antimicrobial efficacy against E. coli and S. aureus |
Study D | Explored anti-inflammatory properties through cytokine inhibition |
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADXTDUCEWAKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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